molecular formula C12H18N4O4Pd B053815 3-Modchp CAS No. 122991-69-9

3-Modchp

Cat. No.: B053815
CAS No.: 122991-69-9
M. Wt: 388.7 g/mol
InChI Key: LXYUGOJLFCOHCQ-UHFFFAOYSA-L
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Description

3-Modchp, also known by its chemical name as 3-Methoxy-2,6-dimethyl-4-chlorophenol, is a compound with the molecular formula C12H18N4O4Pd and a molecular weight of 388.7 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2,6-dimethyl-4-chlorophenol typically involves the reaction of 2,6-dimethylphenol with methoxy and chloro substituents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of 3-Methoxy-2,6-dimethyl-4-chlorophenol may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process, ensuring a consistent supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2,6-dimethyl-4-chlorophenol undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce phenolic compounds, while reduction reactions may yield alcohols or hydrocarbons.

Scientific Research Applications

3-Methoxy-2,6-dimethyl-4-chlorophenol has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-Methoxy-2,6-dimethyl-4-chlorophenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-Methoxy-2,6-dimethyl-4-chlorophenol include:

  • 2,6-Dimethylphenol
  • 3-Methoxyphenol
  • 4-Chlorophenol

Uniqueness

What sets 3-Methoxy-2,6-dimethyl-4-chlorophenol apart from these similar compounds is its unique combination of methoxy, dimethyl, and chloro substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

cyclohexane-1,2-diamine;1-methyl-2-oxido-6-oxopyrimidine-4-carboxylate;palladium(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4.C6H14N2.Pd/c1-8-4(9)2-3(5(10)11)7-6(8)12;7-5-3-1-2-4-6(5)8;/h2H,1H3,(H,7,12)(H,10,11);5-6H,1-4,7-8H2;/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYUGOJLFCOHCQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N=C1[O-])C(=O)[O-].C1CCC(C(C1)N)N.[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O4Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60924334
Record name Palladium(2+) 1-methyl-2-oxido-6-oxo-1,6-dihydropyrimidine-4-carboxylate--cyclohexane-1,2-diamine (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60924334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122991-69-9
Record name (3-Methylorotato)(1,2-diaminocyclohexane)palladium (II)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122991699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palladium(2+) 1-methyl-2-oxido-6-oxo-1,6-dihydropyrimidine-4-carboxylate--cyclohexane-1,2-diamine (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60924334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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